

Historical development and synthesis of alkyl ketene dimer.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ALKYL KETENE DIMER

Cat. No.: B1176502 Get Quote

An In-depth Technical Guide to the Historical Development and Synthesis of **Alkyl Ketene Dimer** (AKD)

Introduction

Alkyl ketene dimer (AKD) is a highly effective neutral sizing agent predominantly used in the paper and pulp industry to impart water resistance to paper and paperboard.[1][2][3] Synthesized from long-chain fatty acids, AKDs are waxy, solid compounds characterized by a four-membered oxetan-2-one ring.[1][3] This reactive lactone ring allows AKD to form covalent β-ketoester bonds with the hydroxyl groups of cellulose fibers, creating a hydrophobic surface. [2][4][5][6][7] The transition from traditional acidic rosin sizing to AKD-based neutral or alkaline sizing, which began in the mid-20th century, was a significant development, allowing for the use of alkaline fillers like calcium carbonate and leading to stronger, more durable paper products. [1][3] This guide provides a comprehensive overview of the historical evolution of AKD, its chemical synthesis, detailed experimental protocols, and key quantitative data for researchers and professionals in the field.

Historical Development

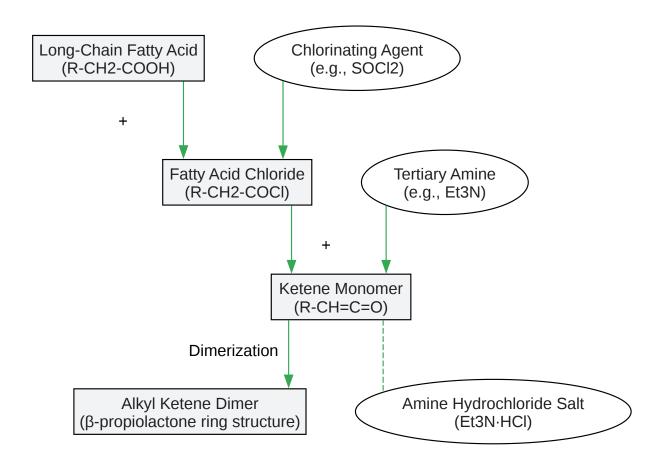
The journey of **alkyl ketene dimer**s from laboratory curiosity to industrial staple spans several decades, marked by key scientific discoveries and technological advancements.

1901: The fundamental chemistry of ketene dimerization was first explored by Edgar
 Wedekind, who reported the synthesis of alkyl ketene dimers through the reaction of

carboxylic acid chlorides with tertiary amines.[1]

- 1945-1947: The synthesis and characterization of hexadecyl ketene dimer, a key compound for AKD applications, were first detailed in a 1945 patent and a subsequent publication in 1947.[1][8] This laid the groundwork for the commercial development of long-chain AKDs.
- 1950s: The paper industry, facing challenges with acidic rosin sizing processes, began to explore alternatives for sizing in neutral or alkaline conditions.[1][3] The first U.S. patent for using AKD as a sizing agent was granted to W. F. Downey in 1953.
- 1960s Onwards: **Alkyl ketene dimers**, alongside alkenyl succinic anhydrides (ASA), gained prominence and became the preferred sizing agents in the paper industry.[1][3] This shift was driven by the benefits of alkaline papermaking, including increased paper strength, improved longevity, and the ability to use cost-effective fillers like precipitated calcium carbonate (PCC).[9]

Chemical Synthesis of Alkyl Ketene Dimer


The industrial synthesis of AKD is a well-established process that involves the dehydrohalogenation of long-chain fatty acid chlorides using a tertiary amine. The resulting highly reactive ketene monomer then undergoes a [2+2] cycloaddition to form the stable dimer. [1]

Core Reaction Pathway:

- Acid Chloride Formation: Long-chain fatty acids (typically C14 to C22) are converted to their corresponding fatty acid chlorides.[1][8] This is often achieved by reacting the fatty acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
- Dehydrochlorination & Ketene Formation: The fatty acid chloride reacts with a tertiary amine (e.g., triethylamine) in an inert solvent. The amine removes a proton from the α-carbon and the chloride ion, forming a ketene monomer and a tertiary amine hydrochloride salt precipitate.[1][10]
- Dimerization: The highly reactive ketene monomer rapidly dimerizes in a head-to-tail fashion to form the stable **alkyl ketene dimer**, which contains a β-propiolactone ring.[1]

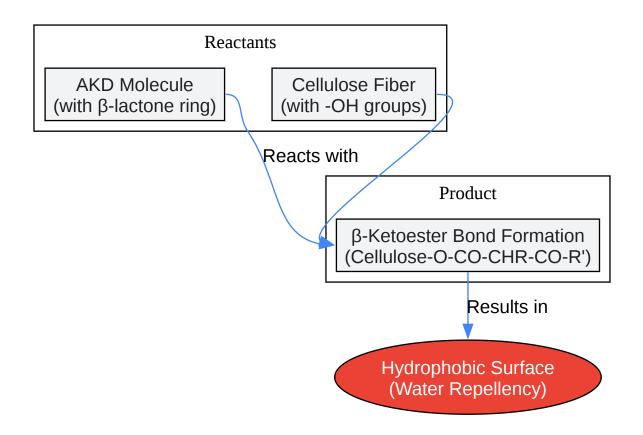
Below is a diagram illustrating the general synthesis pathway of AKD.

Click to download full resolution via product page

Caption: General chemical synthesis pathway for **Alkyl Ketene Dimer** (AKD).

Mechanism of Action in Paper Sizing

The effectiveness of AKD as a sizing agent is due to its ability to react with cellulose and create a low-energy, hydrophobic surface. The process involves several key steps:


 Retention: An AKD emulsion, stabilized with cationic starch or polymers, is added to the wet pulp slurry. The cationic charge helps the AKD particles adsorb onto the negatively charged cellulose fibers.[9][11]

- Spreading: During the drying process in the paper machine, the AKD wax melts (typically above 90°C) and spreads over the fiber surfaces.[1]
- Reaction (Curing): The strained β-lactone ring of the AKD molecule reacts with the hydroxyl (-OH) groups on the cellulose fiber to form a covalent β-ketoester bond.[1][2][5][12] This reaction anchors the hydrophobic alkyl chains to the fiber surface.
- Orientation: The long alkyl chains of the anchored AKD molecules orient themselves away from the fiber surface, creating a low-energy, hydrophobic layer that repels water.[9][12]

A competing reaction is the hydrolysis of AKD with water, which forms an unstable β-keto acid that then decarboxylates to a ketone.[9] While the ketone itself is hydrophobic, it cannot covalently bond to the cellulose and is less effective for sizing.[9][12]

The diagram below illustrates the reaction between AKD and a cellulose fiber.

Click to download full resolution via product page

Caption: Reaction mechanism of AKD with cellulose to impart hydrophobicity.

Experimental Protocols

This section provides a generalized experimental protocol for the laboratory synthesis of AKD based on common methods described in the literature and patents.[1][8][13]

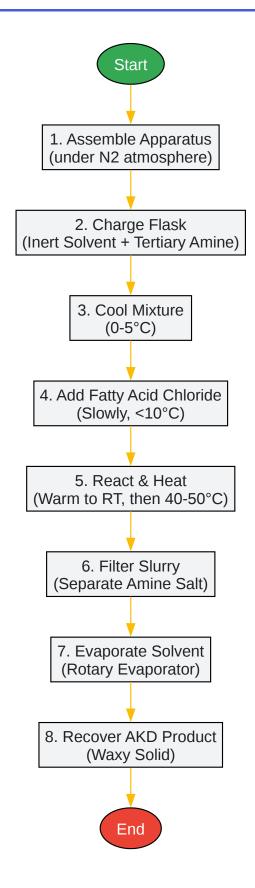
Objective: To synthesize Alkyl Ketene Dimer from a long-chain fatty acid chloride.

Materials:

- C8 C22 saturated or unsaturated fatty acid chloride (e.g., Palmitoyl chloride)
- Tertiary amine (e.g., Triethylamine), slight molar excess relative to the acid chloride
- Inert, anhydrous organic solvent (e.g., Toluene, Diethyl ether, or an oxygenated solvent like methyl isobutyl ketone)[1][14]
- Nitrogen gas for inert atmosphere
- Apparatus: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, filtration apparatus (e.g., Büchner funnel), rotary evaporator.

Procedure:

- Setup: Assemble the reaction apparatus under a nitrogen atmosphere to ensure anhydrous conditions. Charge the reaction flask with the inert solvent and the tertiary amine.
- Cooling: Cool the stirred amine/solvent mixture to approximately 0-5°C using an ice bath.
- Acid Chloride Addition: Slowly add the fatty acid chloride dropwise from the dropping funnel
 to the cooled amine solution over a period of 30-90 minutes.[15] Maintain the reaction
 temperature below 10°C during the addition to control the exothermic reaction.
- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-50°C for 2-4 hours to ensure the reaction goes to completion. A precipitate of tertiary amine hydrochloride will form.[13]
- Salt Separation: Cool the reaction slurry and separate the precipitated amine hydrochloride salt by vacuum filtration. Wash the salt cake with a small amount of fresh, cold solvent to



recover any entrained product.

- Solvent Removal: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature of 70-80°C.[13][14]
- Product Recovery: The remaining waxy solid is the crude **Alkyl Ketene Dimer**. The product can be further purified if necessary.

The workflow for this synthesis is visualized below.

Click to download full resolution via product page

Caption: Experimental workflow for the laboratory synthesis of AKD.

Quantitative Data

The properties and synthesis efficiency of AKD can be quantified in several ways. The following tables summarize key data points.

Table 1: Typical Reaction Yields and Purity

Parameter	Value	Source
Typical Laboratory/Industrial Yield	> 90%	[1]
AKD Assay in Final Product	83% - 92%	[13]
Non-Volatile Content	up to 99.8%	[13]

Table 2: Properties of Common AKDs

Fatty Acid Feedstock	Ketene Dimer Type	Melting Point (°C)
C12/C14 Fatty Acid Blend	Lauryl/Myristyl AKD	~14
Palmitic Acid (C16)	Palmitic AKD	56
Stearic Acid (C18)	Stearic AKD	61
40/60 Palmitic/Stearic Blend	Mixed C16/C18 AKD	49-51
Industrially Applied AKDs (C14-C22)	Mixed Long-Chain AKD	42 - 70

Source: Data compiled from multiple sources.[1][3][16]

Table 3: Application Data in Papermaking

Parameter	Value	Source
Preferred pH Range for Sizing	7.5 - 9.0	[1]
Curing Temperature	90 - 110 °C	[1]
Typical Dosage (based on dry paper)	0.15 - 0.8 wt%	[1][3]
Reaction Efficiency with Cellulose	~40% of added AKD reacts	[1]

Conclusion

Alkyl ketene dimer has fundamentally reshaped the paper manufacturing industry by enabling efficient and high-quality sizing under neutral to alkaline conditions. Its synthesis, originating from early 20th-century organic chemistry, has been refined into a robust industrial process. The reaction mechanism, involving the formation of a covalent ester bond with cellulose, provides durable and effective hydrophobicity. For researchers and drug development professionals, understanding the synthesis and chemical properties of AKD and similar long-chain hydrophobic molecules can provide insights into surface modification, controlled release mechanisms, and the formulation of water-resistant materials. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for further research and application development in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Alkyl ketene dimer Wikipedia [en.wikipedia.org]
- 2. Diatomite Modified with an Alkyl Ketene Dimer for Hydrophobicity of Cellulosic Paper -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl ketene dimer New Age Paper Sizing Advance Chemical [advancechemicals.in]

Foundational & Exploratory

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Water-Based Alkyl Ketene Dimer (AKD) Nanoparticles and Their Use in Superhydrophobic Treatments of Value-Added Teakwood Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. patents.justia.com [patents.justia.com]
- 9. search.informit.org [search.informit.org]
- 10. Process for the manufacture of alkyl ketene dimers by dimerization with tertiary amines Patent CA-2119997-C PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis, Emulsification, and Sizing Application of AKD Neutral Sizing Agent AMAZON [amazon-chem.cn]
- 12. Alkyl Ketene Dimer (AKD) sizing a review [degruyterbrill.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. US5484952A Process for the manufacture of alkyl ketene dimer Google Patents [patents.google.com]
- 15. EP1976817B1 Preparation of alkyl ketene dimers Google Patents [patents.google.com]
- 16. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- To cite this document: BenchChem. [Historical development and synthesis of alkyl ketene dimer.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176502#historical-development-and-synthesis-of-alkyl-ketene-dimer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com